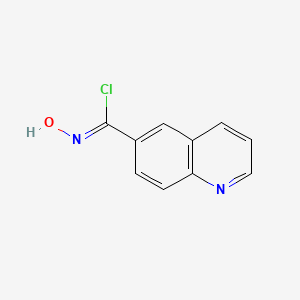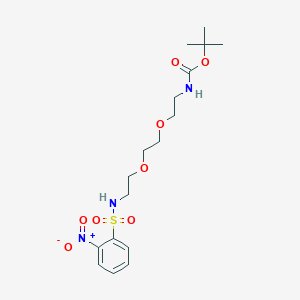
2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine
説明
“2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine” is a colorless to off-white liquid . It acts as a reactant in the preparation of aminopyridines through amination reactions .
Synthesis Analysis
The synthesis of “2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine” involves the use of 2-chloro-4-iodopyridine . It can also be synthesized from 2-chloro-3-trichloromethyl pyridine .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine” is represented by the empirical formula C6H3ClF3N . It has a molecular weight of 181.54 .Chemical Reactions Analysis
“2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine” is used as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
“2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine” is a colorless to off-white liquid . It has a refractive index of 1.4490 , a boiling point of 146-147 °C , and a density of 1.411 g/mL at 25 °C .科学的研究の応用
Halogen Exchange and Synthesis
2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine is used in halogen exchange reactions. For instance, it can be converted into 3-iodo derivatives through reactions with lithium diisopropylamide and iodine. These iodo compounds are valuable as starting materials for further chemical manipulations involving halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998).
Pesticide Synthesis
This compound plays a crucial role in the synthesis of pesticides. A review of the synthesis processes for similar compounds like 2,3-Dichloro-5-trifluoromethyl pyridine, which is important in pesticide synthesis, has been conducted, emphasizing its significance in this field (Lu Xin-xin, 2006).
Synthesis of Fluorine-Containing Compounds
Fluorine-containing pentasubstituted pyridine derivatives have been prepared using this compound. These derivatives are synthesized via intermolecular cyclization and subsequent intramolecular skeletal transformation, demonstrating its utility in creating complex fluorine-containing structures (Suzuki et al., 2007).
Pharmaceutical Intermediates
2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine is also used in synthesizing pharmaceutical intermediates. Studies have demonstrated its application in creating various substituted pyridine derivatives, which are useful in pharmaceutical research (Chen et al., 2010).
Functionalization of Pyridines
The compound aids in the functionalization of pyridines. For example, it can be carboxylated at specific positions, which is a crucial step in the synthesis of various pyridine derivatives (Cottet & Schlosser, 2004).
Regioselective Fluorination
It is involved in regioselective fluorination processes, especially in the presence of electron-deficient pyridine systems. This process is significant in synthesizing fluorinated pyridines, which have various applications (Zhou et al., 2018).
Deprotonative Functionalization
This compound is used in deprotonative functionalization with aldehydes. The presence of electron-withdrawing substituents like fluorine enhances the reaction efficiency, making it a valuable reagent in organic synthesis (Shigeno et al., 2019).
Safety And Hazards
将来の方向性
Trifluoromethylpyridine (TFMP) and its derivatives, including “2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
2-chloro-4-fluoro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-2-3(8)1-4(12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYAIVJCVHSWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252797 | |
| Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine | |
CAS RN |
1227574-58-4 | |
| Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Methyl 3-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409206.png)


